molecular formula C24H25N3O2 B2503943 N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide CAS No. 941977-33-9

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide

Cat. No.: B2503943
CAS No.: 941977-33-9
M. Wt: 387.483
InChI Key: ORNVHDKAEBPDPW-UHFFFAOYSA-N
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Description

N-[2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide (CAS 941977-33-9) is an organic compound of significant interest in chemical and pharmaceutical research, with a molecular formula of C 24 H 25 N 3 O 2 and a molecular weight of 387.47 g/mol . This complex molecule features a hybrid architecture that combines a naphthalene ring system, a pyrrolidine heterocycle, and phenyl groups, linked by an oxalamide functional group . This unique structure, particularly the presence of the amide groups, enhances the compound's reactivity and selectivity, making it a valuable intermediate or scaffold in complex synthetic processes . The compound exhibits good thermal stability and solubility in polar organic solvents, which facilitates its use in various chemical applications . While specific pharmacological targets for this exact molecule require further investigation, its structural features are promising for the development of novel pharmacological agents or specialized catalysts . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-23(24(29)26-19-11-2-1-3-12-19)25-17-22(27-15-6-7-16-27)21-14-8-10-18-9-4-5-13-20(18)21/h1-5,8-14,22H,6-7,15-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNVHDKAEBPDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the pyrrolidine ring through a nucleophilic substitution reaction. The phenylethanediamide moiety can be introduced via a coupling reaction using appropriate reagents and catalysts. The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally or functionally related molecules:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Differences Synthesis/Applications
N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide Naphthalene, pyrrolidine, ethanediamide Not explicitly stated Central ethanediamide linker; dual aromatic/pyrrolidine substitution. Supplier data suggest availability for biochemical research .
N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () Naphthalene, diphenylethylamine, amide ~407 (calculated) Diphenylethylamine replaces pyrrolidine; naproxen-derived. Synthesized via DCC-mediated coupling; anti-inflammatory potential inferred .
N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) Pyrrolidine, quinoline, carboxamide 384.47 Quinoline core with morpholine substitution; tested in immune cell stimulation. Studied for immune modulation in bacterial infections .
N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g) Naphthalene, piperidine, sulfonamide ~591 (calculated) Sulfonamide and piperidine substituents; higher molecular weight. Synthesized via radical pathway; 43% yield .
2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]-2-(2-pyrrolidin-1-ylethyl)pentan-1-imine Dual naphthalene, pyrrolidine, imine 601.9 Bulkier structure; imine linker instead of amide; high lipophilicity (XLogP3 = 10.2). Commercial availability noted; no direct pharmacological data .

Key Observations:

Structural Flexibility vs. Bioactivity: The target compound’s ethanediamide linker differentiates it from naproxen-derived amides (e.g., ), which prioritize anti-inflammatory activity via COX inhibition. Its dual aromatic-pyrrolidine design may enhance CNS permeability compared to bulkier analogs like the imine derivative in . SzR-109 () shares the pyrrolidine group but incorporates a quinoline core, demonstrating how heterocyclic variations influence immune modulation .

Synthetic Accessibility :

  • The target compound’s synthesis route is unspecified in the evidence, but related amides (e.g., ) use DCC-mediated coupling, suggesting feasible scalability. In contrast, sulfonamide derivatives () require radical-based methods with moderate yields .

Physicochemical Properties :

  • The high lipophilicity of the imine analog (XLogP3 = 10.2, ) contrasts with the target compound’s likely moderate logP (inferred from its smaller size and amide groups), impacting bioavailability and blood-brain barrier penetration .

Biological Activity

N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-phenylethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2C_{18}H_{22}N_2 with a molecular weight of approximately 270.39 g/mol. The compound's structure includes a naphthalene ring, a pyrrolidine moiety, and an ethylenediamine backbone, which contribute to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes that are critical in various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity. This interaction can trigger cascades of biochemical events, influencing cellular responses.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess antioxidant capabilities.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity Description References
AntioxidantPotential to scavenge free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionModulates activity at various receptor sites
AntimicrobialExhibits activity against certain bacterial strains

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial properties of similar naphthalene derivatives, revealing that modifications in the structure significantly affected their efficacy against pathogens like Mycobacterium tuberculosis. The findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
  • In Vitro Studies : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. This indicates potential applications in cancer therapy, warranting further investigation into the specific mechanisms involved .
  • Enzyme Interaction Studies : Research has focused on the interaction of this compound with key enzymes involved in metabolic pathways, demonstrating its potential to inhibit enzyme activity effectively .

Q & A

Q. Advanced Research Focus

  • Receptor binding assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand displacement (IC50 determination) .
  • Kinase inhibition studies : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases implicated in cancer (e.g., EGFR, VEGFR) .
  • Molecular docking : Compare binding poses (e.g., naphthalene stacking in hydrophobic pockets) with known inhibitors using AutoDock or Schrödinger .

How does the compound’s stability under varying pH and oxidative conditions impact formulation studies?

Q. Advanced Research Focus

  • pH-dependent degradation : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 1–10). Monitor via HPLC for hydrolysis of the amide bond .
  • Oxidative stress testing : Expose to H2O2 or AIBN to assess susceptibility of the pyrrolidine ring to radical-mediated degradation .
  • Solid-state stability : Use powder X-ray diffraction (PXRD) to detect polymorphic transitions under stress conditions .

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